1,1,2-Ethanetriamine
Description
1,1,2-Ethanetriamine (hypothetical structure: H2N–C(CH2NH2)–CH2NH2) is a branched triamine derivative of ethane, featuring three amine groups at positions 1, 1, and 2. These compounds share functional similarities, including high reactivity due to multiple amine groups, making them valuable in industrial applications like epoxy curing, corrosion inhibition, and chelation .
Properties
CAS No. |
44170-50-5 |
|---|---|
Molecular Formula |
C2H9N3 |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
ethane-1,1,2-triamine |
InChI |
InChI=1S/C2H9N3/c3-1-2(4)5/h2H,1,3-5H2 |
InChI Key |
PJMICNUGBHGMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Ethanetriamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or imines. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as nickel or cobalt .
Chemical Reactions Analysis
1,1,2-Ethanetriamine undergoes various types of chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction:
- Reduction reactions can convert this compound into simpler amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used .
Substitution:
- Substitution reactions involving this compound can lead to the formation of various derivatives. Halogenation, alkylation, and acylation are common substitution reactions. Reagents such as halogens, alkyl halides, and acyl chlorides are typically used .
Major Products:
Scientific Research Applications
1,1,2-Ethanetriamine has a wide range of applications in scientific research:
Chemistry:
- It is used as a building block in the synthesis of complex organic molecules. Its triamine structure makes it a valuable ligand in coordination chemistry .
Biology:
- In biological research, this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays .
Medicine:
- It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of 1,1,2-Ethanetriamine involves its interaction with various molecular targets. Its triamine structure allows it to form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The pathways involved often include coordination with metal centers and subsequent modulation of enzymatic functions .
Comparison with Similar Compounds
Diethylenetriamine (DETA)
Triethylenetetramine (TETA)
- Structure: A mixture of linear, branched, and cyclic isomers, including N,N′-bis-(2-aminoethyl)-1,2-ethanediamine (CAS 112-24-3) and tris-(2-aminoethyl)amine (CAS 4097-89-6) .
- Applications :
- Differentiation from DETA : Higher molecular weight and boiling point due to additional amine groups, enhancing thermal stability in high-performance applications .
Aminoethylpiperazine (AEP)
- Structure : Combines ethyleneamine and piperazine moieties (CAS 6531-38-0) .
- Applications :
- Unique Feature : Cyclic structure improves resistance to oxidation compared to linear amines like DETA .
Structural and Functional Comparison Table
Research Findings and Limitations
- Toxicity Data: While the provided evidence lacks toxicity profiles for this compound, DETA and TETA are known to require careful handling to avoid respiratory or dermal irritation .
- Physical Properties : Evidence gaps exist for boiling points, densities, and solubility of this compound. Analogous compounds like DETA have water solubility >4,400 mg/L, suggesting polar amine groups dominate solubility .
- Environmental Impact : Ethyleneamines are biodegradable under aerobic conditions, but their environmental persistence depends on pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
